molecular formula C8H9NO3 B033376 2-Amino-3-methoxybenzoic acid CAS No. 3177-80-8

2-Amino-3-methoxybenzoic acid

Cat. No. B033376
CAS RN: 3177-80-8
M. Wt: 167.16 g/mol
InChI Key: SXOPCLUOUFQBJV-UHFFFAOYSA-N
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Patent
US04347246

Procedure details

Sodium dithionite (84 g, 0.48 m) in water (100 ml) was added to 2-nitro-3-methoxybenzoic acid (20 g, 0.10 m) in water (100 ml)/concentrated ammonium hydroxide solution (6 ml). After stirring 3 hours the product was filtered. Acidification of the filtrate, saturation with sodium chloride and extraction with ether provided a small second crop of product.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N+:9]([C:12]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])([O-])=O.[OH-].[NH4+]>O>[NH2:9][C:12]1[C:20]([O:21][CH3:22])=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1OC
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 hours the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
EXTRACTION
Type
EXTRACTION
Details
Acidification of the filtrate, saturation with sodium chloride and extraction with ether
CUSTOM
Type
CUSTOM
Details
provided a small second crop of product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=C(C(=O)O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.